Diclofenac Acyl-beta-D-glucuronide Allyl Ester

概要

説明

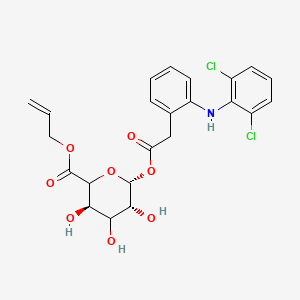

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is a chemical compound with the molecular formula C23H23Cl2NO8 and a molecular weight of 512.34 g/mol . It is an ester derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used as an intermediate in the synthesis of diclofenac acyl-beta-D-glucuronide, a metabolite of diclofenac .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diclofenac Acyl-beta-D-glucuronide Allyl Ester involves the esterification of diclofenac acyl-beta-D-glucuronide with allyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

化学反応の分析

Types of Reactions

Diclofenac Acyl-beta-D-glucuronide Allyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters.

科学的研究の応用

Synthesis and Metabolic Pathways

Diclofenac undergoes extensive metabolism in the liver, primarily through glucuronidation, which leads to the formation of acyl glucuronides. The acyl-beta-D-glucuronide allyl ester is synthesized via the conjugation of diclofenac with glucuronic acid, mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) .

Table 1: Key Enzymes Involved in Diclofenac Metabolism

| Enzyme | Function | Major Tissue |

|---|---|---|

| UGT2B7 | Catalyzes glucuronidation of diclofenac | Liver |

| UGT2B4 | Minor role in glucuronidation | Intestine, Kidney |

| UGT1A6 | Participates in phase I metabolism | Liver |

Pharmacological Applications

The acyl-beta-D-glucuronide form of diclofenac is recognized for its prolonged half-life and enhanced therapeutic efficacy due to enterohepatic recirculation. This process allows the drug to be reabsorbed after being excreted into the gastrointestinal tract, thus maintaining its anti-inflammatory effects over extended periods .

Therapeutic Efficacy

Diclofenac is clinically effective for:

- Pain Management : Treats acute and chronic pain conditions.

- Anti-inflammatory Action : Reduces inflammation in conditions like arthritis.

- Potential Anticancer Properties : Recent studies suggest its metabolites may exhibit anticancer effects .

Toxicological Implications

While diclofenac is effective therapeutically, its acyl glucuronide metabolites have been implicated in various adverse effects, including hepatotoxicity and hypersensitivity reactions. Studies have shown that these metabolites can covalently bind to proteins, leading to potential immune responses .

Case Study: Hepatotoxicity

A study investigated the role of diclofenac acyl glucuronide in inducing acute liver injury in mice. It was found that oxidative stress and mitochondrial injury were significant contributors to the observed toxicity .

Table 2: Observed Toxicological Effects Associated with Diclofenac Metabolites

Research Findings

Recent research has focused on understanding the dynamics of diclofenac acyl glucuronides in human and animal models. The findings indicate significant differences in metabolic pathways across species, which complicates the translation of animal study results to humans.

Comparative Metabolism

A study highlighted that UGT2B7 was the primary isoform responsible for diclofenac glucuronidation in humans, exhibiting a higher metabolic rate than other isoforms . This suggests that individual variability in UGT expression could influence drug efficacy and toxicity.

作用機序

Diclofenac Acyl-beta-D-glucuronide Allyl Ester exerts its effects through its conversion to diclofenac acyl-beta-D-glucuronide, which inhibits cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway .

類似化合物との比較

Similar Compounds

Diclofenac Acyl-beta-D-glucuronide: The parent compound, which is a major metabolite of diclofenac.

Diclofenac Sodium: A commonly used form of diclofenac in pharmaceuticals.

Diclofenac Potassium: Another salt form of diclofenac with similar pharmacological properties.

Uniqueness

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is unique due to its specific ester linkage, which makes it a valuable intermediate in the synthesis of diclofenac metabolites. Its unique structure allows for specific interactions in chemical reactions and biological studies, making it an important compound in research and industrial applications .

生物活性

Diclofenac Acyl-beta-D-glucuronide Allyl Ester (DAGAE) is an important compound in pharmacology, particularly as a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Diclofenac and Its Metabolites

Diclofenac is widely used for its anti-inflammatory, analgesic, and antipyretic properties. It primarily exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—molecules that mediate inflammation and pain. The glucuronidation process transforms diclofenac into various metabolites, including DAGAE, enhancing its solubility and facilitating its elimination from the body while maintaining therapeutic effects.

Target Interaction : DAGAE acts as an intermediate in the synthesis of diclofenac acyl-beta-D-glucuronide, a major metabolite that interacts with COX enzymes to inhibit their activity. This inhibition leads to a decrease in prostaglandin production, thereby reducing inflammation and pain at the cellular level.

Biochemical Pathways : The compound influences the cyclooxygenase pathway, which is essential for prostaglandin biosynthesis. By modulating this pathway, DAGAE contributes to the overall pharmacological effects associated with diclofenac.

Pharmacokinetics and Metabolism

Research has shown that after administration of diclofenac, significant levels of DAGAE are found in plasma. A study involving healthy volunteers revealed a high concentration ratio of DAGAE to diclofenac, indicating that glucuronidation significantly alters the pharmacokinetics of diclofenac .

Table 1: Pharmacokinetic Parameters of DAGAE

| Parameter | Value |

|---|---|

| Cmax (Mean ± S.D.) | 0.62 ± 0.21 |

| AUC (Mean ± S.D.) | 0.84 ± 0.21 |

| Ratio DF-AG/DF | 0.62 |

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of DAGAE:

- Cytotoxicity Studies : In vitro studies on murine hepatocytes demonstrated that DAGAE can induce cytotoxic effects under conditions of glutathione depletion, suggesting potential hepatotoxicity associated with its metabolic pathways .

- Human Sensitization : A study characterized covalent modifications in human serum albumin due to exposure to diclofenac metabolites, including DAGAE. This research indicated variability in individual responses to diclofenac based on genetic factors affecting drug metabolism .

- Glucuronidation Variability : Research on species differences highlighted that glucuronidation rates for diclofenac vary significantly across species, impacting the efficacy and safety profiles of the drug in humans compared to other animals .

Applications in Pharmaceutical Research

DAGAE serves as an intermediate compound in pharmaceutical research, particularly in:

- Analytical Chemistry : Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify DAG levels in biological samples, aiding in understanding drug metabolism.

- Drug Interaction Studies : As a metabolite, DAGAE is studied for its interactions with other drugs, which is crucial for assessing potential adverse effects when combined with other therapies.

特性

IUPAC Name |

prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18?,19-,20-,21?,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQJKISLWOVAQH-FQXTYDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C1[C@@H](C([C@H]([C@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675831 | |

| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698358-10-0 | |

| Record name | Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。